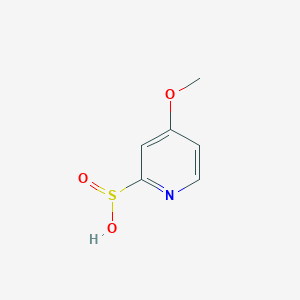

4-Methoxypyridine-2-sulfinic acid

Description

Properties

Molecular Formula |

C6H7NO3S |

|---|---|

Molecular Weight |

173.19 g/mol |

IUPAC Name |

4-methoxypyridine-2-sulfinic acid |

InChI |

InChI=1S/C6H7NO3S/c1-10-5-2-3-7-6(4-5)11(8)9/h2-4H,1H3,(H,8,9) |

InChI Key |

VDLUCANGLBKMSP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC=C1)S(=O)O |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 Methoxypyridine 2 Sulfinic Acid

Fundamental Reactivity of the Sulfinic Acid Group

The sulfinic acid functional group, RSO(OH), is a sulfur oxoacid characterized by its pyramidal sulfur center, which renders sulfinic acids chiral. wikipedia.org These compounds are generally more acidic than their carboxylic acid counterparts but are often unstable, prone to disproportionation into sulfonic acids and thiosulfonates. wikipedia.org

Nucleophilic and Electrophilic Character of the Sulfinate Anion

The conjugate base of a sulfinic acid, the sulfinate anion (RSO₂⁻), exhibits potent nucleophilic character at the sulfur atom. nih.gov This nucleophilicity is central to many of its synthetic applications, including the formation of sulfones through reactions with electrophiles. nih.gov The sulfur atom in a sulfinate anion is considered highly nucleophilic due to its large size, which makes it easily polarizable, and its readily accessible lone pair of electrons. wikipedia.org

However, the reactivity of the sulfinic acid moiety can be inverted. Esterification of metal sulfinates transforms the sulfur atom into a potent electrophile, with a reactivity comparable to that of sulfonyl chlorides. nih.gov This electrophilic nature allows for reactions such as organometallic addition to form sulfoxides. nih.gov

The dual reactivity of the sulfinic acid group is summarized in the table below:

| Reagent/Condition | Character of Sulfinic Acid/Sulfinate | Resulting Product Class |

| Alkyl Halide | Nucleophilic (as sulfinate anion) | Sulfone |

| Trimethyloxonium tetrafluoroborate | Electrophilic (as sulfinate ester) | Sulfinate Ester |

| Grignard Reagent | Electrophilic (as sulfinic acid) | Sulfoxide |

Radical Pathways and Sulfonyl Radical Generation from Sulfinic Acids

Sulfinic acids are well-established precursors to sulfonyl radicals (RSO₂•), which are key intermediates in numerous synthetic transformations. nih.govresearchgate.net One-electron oxidation of a sulfinic acid or its conjugate base readily generates the corresponding sulfonyl radical. nih.gov Sulfonyl radicals can also be produced from sulfinic acids through hydrogen atom transfer (HAT) reactions with other radical species, such as alkoxyl radicals. nih.gov

The generation of sulfonyl radicals from sulfinic acids has gained popularity in organic synthesis for reactions like the sulfonylation of alkenes and alkynes. nih.govresearchgate.net Despite the reputation of sulfinic acids for being prone to autoxidation, their use in radical chain reactions is possible because the rate-determining step of autoxidation, the reaction of the propagating sulfonyl radical with oxygen, is relatively slow. nih.govrsc.org

| Method of Generation | Reactant | Intermediate | Application |

| One-electron oxidation | Sulfinic acid/Sulfinate anion | Sulfonyl radical | Sulfonylation of alkenes/alkynes |

| Hydrogen Atom Transfer | Sulfinic acid + Alkoxyl radical | Sulfonyl radical | Low-temperature EPR studies |

Redox Chemistry of Sulfinic Acids and Their Transformation to Sulfenic and Sulfonic Acids

The redox chemistry of sulfinic acids is intrinsically linked to their relationship with sulfenic acids (RSOH) and sulfonic acids (RSO₃H). Sulfenic acids are the initial product of thiol oxidation and can be further oxidized to sulfinic acids, which in turn can be oxidized to sulfonic acids. nih.govnih.gov This stepwise oxidation represents an increase in the oxidation state of the sulfur atom from -2 in thiols to +6 in sulfonic acids. nih.gov

The transformation between these sulfur oxoacids is a critical aspect of cellular redox signaling. nih.govresearchgate.net While the oxidation of sulfenic to sulfinic acid can be reversible under certain biological conditions, the further oxidation to sulfonic acid is generally considered irreversible. nih.gov The relative stability and reactivity of these species decrease in the order of sulfonic > sulfinic > sulfenic acid. wikipedia.org

Electronic and Steric Influence of the 4-Methoxy Group on Pyridine (B92270) Ring Reactivity

The presence of a methoxy (B1213986) group at the 4-position of the pyridine ring significantly influences its reactivity in both electrophilic and nucleophilic substitution reactions.

Impact on Electrophilic Aromatic Substitution Regioselectivity at Pyridine C-3

Pyridine itself is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack. vaia.comyoutube.com Electrophilic aromatic substitution (EAS) on unsubstituted pyridine typically occurs at the C-3 position under harsh conditions. quora.com This preference is explained by the stability of the carbocation intermediates formed during the reaction; attack at C-2 or C-4 results in a resonance structure where the positive charge resides on the electronegative nitrogen atom, which is highly unfavorable. vaia.comyoutube.com

The introduction of an electron-donating group, such as a methoxy group, at the 4-position can increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack. While the methoxy group is an ortho-, para-director in benzene (B151609) systems, in the context of the pyridine ring, its influence is more complex. The primary directing effect of the pyridine nitrogen to C-3 still dominates. However, the electron-donating nature of the 4-methoxy group will activate the ring towards electrophilic substitution, particularly at the C-3 and C-5 positions, which are meta to the nitrogen.

Modulation of Nucleophilic Aromatic Substitution Pathways in Pyridine Derivatives

The pyridine ring is inherently activated towards nucleophilic aromatic substitution (SNA) at the C-2 and C-4 positions due to the electron-withdrawing nature of the nitrogen atom. stackexchange.comechemi.comuoanbar.edu.iq Attack of a nucleophile at these positions allows for the negative charge of the intermediate to be delocalized onto the electronegative nitrogen, stabilizing the intermediate. stackexchange.comechemi.com

A methoxy group at the 4-position can be a target for nucleophilic substitution. While methoxy is not a traditional leaving group in SNAr reactions on benzene rings unless activated by strong electron-withdrawing groups, in pyridines, the ring's inherent electron deficiency facilitates this displacement. ntu.edu.sg The presence of a good nucleophile can lead to the substitution of the 4-methoxy group. youtube.com Studies have shown that methoxypyridines can undergo nucleophilic amination, where the methoxy group is displaced by an amine. ntu.edu.sg The reactivity can be further enhanced by the use of additives like lithium iodide (LiI) with sodium hydride (NaH). ntu.edu.sg

Intramolecular Reactivity and Rearrangement Mechanisms

The reactivity of 4-methoxypyridine-2-sulfinic acid is governed by the interplay between the electron-rich methoxy group, the electron-deficient pyridine ring, and the versatile sulfinic acid functional group. This section explores the potential for intramolecular reactions and tautomeric rearrangements that are central to understanding its chemical behavior.

Potential for Sulfinic Acid-Mediated Cyclization Reactions

While there is limited direct experimental evidence for intramolecular cyclization of 4-methoxypyridine-2-sulfinic acid itself, the inherent reactivity of both the pyridine ring and the sulfinic acid moiety suggests several potential pathways. Sulfinic acids are known to be unstable intermediates that can act as nucleophiles or be converted into reactive species like sulfonyl radicals, making them candidates for mediating ring-forming reactions. wikipedia.orgresearchgate.net

The feasibility of such cyclizations often depends on the presence of other functional groups and the reaction conditions employed. The pyridine ring is generally electron-deficient and resistant to electrophilic attack unless activated. Conversely, nucleophilic attack on the ring requires either a very strong nucleophile or activation of the ring, for instance, by N-alkylation or oxidation.

Several hypothetical cyclization mechanisms can be proposed based on established chemical principles:

Nucleophilic Attack: The sulfur atom of the sulfinate anion is a soft nucleophile. nih.gov If an appropriate electrophilic center were present at a suitable position on a side chain attached to the pyridine ring, an intramolecular S-alkylation could occur, leading to the formation of a cyclic sulfone.

Radical Cyclization: Sulfinic acids or their salts can serve as precursors to sulfonyl radicals under oxidative conditions or photolysis. researchgate.net A sulfonyl radical generated at the 2-position could potentially add to an unsaturated bond (e.g., an alkene or alkyne) located elsewhere on the molecule, initiating a cascade to form a fused or spirocyclic system.

Cyclic Sulfinate Ester (Sultine) Formation: In the presence of an alcohol group at a sterically favorable position (e.g., on a substituent at the 3-position), acid-catalyzed esterification could lead to the formation of a cyclic sulfinate, known as a sultine. rsc.org These reactions are a cornerstone of sulfinic acid derivative chemistry.

The following table outlines these potential, though not experimentally confirmed for this specific compound, intramolecular cyclization pathways.

| Reaction Type | Proposed Mechanism | Required Co-reactant/Group | Potential Product |

|---|---|---|---|

| Nucleophilic Cyclization | The sulfinate anion acts as an S-nucleophile, attacking an electrophilic carbon. | An alkyl halide or tosylate group on a side chain. | Cyclic Sulfone |

| Radical Cyclization | Generation of a sulfonyl radical (RSO₂•) which adds to an unsaturated bond. | An alkenyl or alkynyl side chain. | Sulfonyl-functionalized carbocycle or heterocycle. |

| Sultine Formation | Acid-catalyzed intramolecular esterification between the sulfinic acid and a hydroxyl group. | A hydroxyl group on a side chain. | Fused or Spirocyclic Sultine |

Tautomerism in Pyridine Thiones and its Relevance to Sulfinic Acid Analogues

To understand the potential tautomerism of 4-methoxypyridine-2-sulfinic acid, it is highly instructive to first examine the well-documented tautomeric equilibrium of its close structural relative, pyridine-2-thione. Pyridine-2-thione exists in a dynamic equilibrium with its aromatic tautomer, pyridine-2-thiol. ubc.canih.gov The position of this equilibrium is highly sensitive to the surrounding environment, including solvent polarity and physical state (gas, solution, or solid). nih.govrsc.org

In the gas phase and non-polar solvents, the thiol form (2-SH) is generally more stable. acs.org However, in polar solvents and in the solid state, the zwitterionic thione form (2-S) predominates. ubc.canih.gov This shift is attributed to the much larger dipole moment of the thione tautomer, which is better stabilized by polar solvent molecules and by intermolecular hydrogen bonding in dimers. acs.org Computational studies have quantified these differences, showing that while the thiol is more stable in a vacuum, the thione is thermodynamically favored in solution. nih.govacs.org

| Tautomer System | Form | Structure | Relative Stability (Gas Phase) | Relative Stability (Solution) | Key Feature |

|---|---|---|---|---|---|

| Pyridine-2-thione / Pyridine-2-thiol | Thiol (Aromatic) |  | More Stable acs.org | Less Stable acs.org | Aromatic ring, lower dipole moment. |

| Thione (Zwitterionic) |  | Less Stable acs.org | More Stable acs.org | Thioamide resonance, high dipole moment. | |

| 4-Methoxypyridine-2-sulfinic Acid (Hypothetical) | Sulfinic Acid |  | N/A | N/A | Standard R-SO(OH) form. |

| Zwitterionic Tautomer |  | N/A | N/A | Potential charge separation, high dipole moment. |

By analogy, 4-methoxypyridine-2-sulfinic acid, R-SO(OH), can be expected to exhibit similar tautomeric behavior. While sulfinic acids are formally represented with the R-SO(OH) structure, the presence of the basic pyridine nitrogen atom allows for the possibility of proton transfer, leading to a zwitterionic tautomer. This form would feature a negatively charged sulfinate group (SO₂⁻) and a positively charged pyridinium (B92312) nitrogen (N⁺-H).

This hypothetical zwitterionic tautomer would possess a large dipole moment, similar to the pyridine-2-thione form. Consequently, it is plausible that this zwitterionic structure would be significantly stabilized in polar solvents and in the solid state. The equilibrium between the neutral sulfinic acid and the zwitterionic tautomer would therefore be highly dependent on the medium. While sulfenic acids (R-SOH) can have sulfinyl (R-S(O)H) tautomers, the corresponding equilibrium for sulfinic acids is less explored but the intramolecular proton transfer to the pyridine nitrogen represents a highly relevant potential tautomeric form for this specific molecule. nih.govacs.org

Derivatization and Transformational Chemistry of 4 Methoxypyridine 2 Sulfinic Acid: Towards Diverse Organosulfur Compounds

Conversion to Sulfones and Sulfonamides

The conversion of 4-methoxypyridine-2-sulfinic acid into sulfones and sulfonamides represents a cornerstone of its chemical utility. These transformations can be achieved through several synthetic strategies, including alkylation, arylation, and reactions involving sulfonyl chloride intermediates.

The alkylation and arylation of sulfinate salts derived from 4-methoxypyridine-2-sulfinic acid are fundamental methods for forming carbon-sulfur bonds, leading to the synthesis of sulfones. nih.gov Sulfinate anions can react with alkyl halides or other electrophilic carbon sources. nih.gov The choice of the alkylating or arylating agent and reaction conditions can influence the efficiency of the transformation. For instance, the use of more reactive alkylating agents like benzyl (B1604629) halides can facilitate the reaction. wikipedia.org

The general approach involves the deprotonation of the sulfinic acid to form the corresponding sulfinate salt, which then acts as a nucleophile. This salt can then be reacted with an appropriate alkyl or aryl halide.

Table 1: Examples of Alkylation and Arylation of Sulfinate Salts

| Sulfinate Salt Precursor | Alkylating/Arylating Agent | Product | Notes |

| Sodium 4-methoxypyridine-2-sulfinate | Benzyl Bromide | 2-(Benzylsulfonyl)-4-methoxypyridine | A typical alkylation reaction. |

| Sodium 4-methoxypyridine-2-sulfinate | Iodobenzene | 4-Methoxy-2-(phenylsulfonyl)pyridine | Arylation often requires a catalyst, such as a copper or palladium complex. |

It's important to note that the direct alkylation of sulfinate anions can sometimes be challenging due to the availability of the sulfinate salts and the reactivity of the picolyl halides. nih.gov

An alternative and often more versatile route to sulfonamides involves the conversion of the sulfinic acid to a more reactive sulfinyl chloride intermediate. This intermediate can then be readily "trapped" by a wide range of amines to afford the corresponding sulfonamides. chemicalbook.comnih.gov

The synthesis of the sulfinyl chloride is typically achieved by treating the sulfinic acid or its salt with a chlorinating agent, such as N-chlorosuccinimide (NCS) or oxalyl chloride. chemicalbook.comnih.gov The resulting sulfinyl chloride is often used in situ due to its reactivity. Subsequent addition of a primary or secondary amine leads to the formation of the desired sulfonamide. chemicalbook.commdpi.com This method offers a high degree of flexibility in introducing diverse functionalities into the final product by varying the amine component. mdpi.com

A general procedure for this transformation involves the slow addition of a chlorinating agent to a solution of sodium 4-methoxypyridine-2-sulfinate in a suitable solvent like dichloromethane (B109758) at low temperatures. chemicalbook.comnih.gov After a short period, the amine and a base (e.g., pyridine (B92270) or triethylamine) are added to the reaction mixture. chemicalbook.com

Table 2: Synthesis of Sulfonamides via Sulfinyl Chloride Intermediates

| Amine | Product | Typical Yield | Reference |

| Aniline | N-Phenyl-4-methoxypyridine-2-sulfonamide | Good | nih.gov |

| Piperidine | 4-Methoxy-2-(piperidin-1-ylsulfonyl)pyridine | Good | mdpi.com |

| Benzylamine | N-Benzyl-4-methoxypyridine-2-sulfonamide | Good | mdpi.com |

This two-step, one-pot procedure is a powerful tool for the synthesis of a diverse library of sulfonamide derivatives. princeton.edu

Oxidative coupling reactions provide another avenue for the synthesis of sulfones from 4-methoxypyridine-2-sulfinic acid. These reactions often involve the in-situ generation of a sulfonyl radical or a related reactive species that can then participate in coupling reactions. For instance, electrochemical methods can be employed for the oxidative coupling of sulfinic acids with various partners. nih.gov

Sulfonylation reactions, where the sulfonyl group is introduced onto another molecule, are also a key transformation. C-H sulfonylation of pyridine derivatives can be achieved through activation of the pyridine ring, followed by the addition of a sulfinic acid salt. researchgate.net This allows for the direct formation of aryl sulfones.

Furthermore, palladium-catalyzed desulfitative Heck-type reactions of N-methoxy aryl sulfonamides, which can be derived from the corresponding sulfinic acids, with alkenes have been reported. researchgate.net This methodology allows for the formation of aryl alkenes.

Applications in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Beyond the synthesis of sulfones and sulfonamides, derivatives of 4-methoxypyridine-2-sulfinic acid are valuable reagents in the formation of new carbon-carbon and carbon-heteroatom bonds. These applications leverage the unique reactivity of the sulfonyl group and its ability to participate in a variety of chemical transformations.

The addition of sulfonyl radicals, generated from sulfinic acids, to unsaturated systems like alkenes and alkynes is a well-established method for forming new C-S and C-C bonds. mdpi.comresearchgate.net These reactions typically proceed via a radical mechanism and can lead to the formation of vinyl sulfones or other functionalized products. mdpi.com The regioselectivity of the addition is often governed by the stability of the resulting radical intermediate. libretexts.org

For example, the addition of a sulfonyl radical to an alkyne can yield a vinyl sulfone. mdpi.com Similarly, the reaction with an alkene can lead to the formation of a β-sulfonylated carbon-centered radical, which can then be trapped by another species to afford a difunctionalized product. mdpi.com

Table 3: Addition Reactions of Sulfinic Acid Derivatives to Unsaturated Systems

| Unsaturated System | Product Type | Key Features |

| Alkyne | Vinyl Sulfone | Typically proceeds via a radical mechanism. mdpi.com |

| Alkene | β-Sulfonylated Alkane | Can lead to difunctionalized products. mdpi.com |

Sulfinic acid derivatives have emerged as versatile partners in various cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds. nih.gov These methods often involve the use of transition metal catalysts, such as palladium or copper, to facilitate the coupling process. nih.govresearchgate.net

One notable application is the use of alkyl sulfinates as cross-coupling partners for the installation of C(sp3) bioisosteres. nih.gov This methodology allows for the programmable and stereospecific formation of C(sp2)–C(sp3) bonds. nih.gov The reaction proceeds through the activation of the sulfinate, for instance, with oxalyl chloride, followed by coupling with a Grignard reagent. nih.gov

Furthermore, copper-catalyzed cross-coupling reactions of sulfinamides with aryl boronic acids have been developed for the synthesis of sulfoximines. bohrium.com This highlights the potential of sulfinic acid derivatives in constructing complex sulfur-containing scaffolds.

Formation of Other Sulfur-Containing Functional Groups

The sulfinic acid moiety of 4-Methoxypyridine-2-sulfinic acid is a versatile functional group that can serve as a precursor for the synthesis of a range of other sulfur-containing compounds. Its reactivity allows for the formation of sulfoxides, thioethers, sulfenamides, and cyclic sulfinamides through various chemical transformations.

The conversion of sulfinic acids to sulfoxides and thioethers represents a fundamental transformation in organosulfur chemistry. While specific studies detailing these transformations for 4-Methoxypyridine-2-sulfinic acid are not extensively documented in publicly available literature, general methodologies for the conversion of sulfinic acids can be extrapolated.

The synthesis of unsymmetrical sulfoxides can, in principle, be achieved by reacting a sulfinic acid salt with an appropriate organohalide. This reaction typically proceeds via a nucleophilic attack of the sulfinate anion on the electrophilic carbon of the organohalide.

Thioethers, on the other hand, can be prepared from sulfinic acids through a reduction-alkylation sequence. The reduction of the sulfinic acid to the corresponding thiol, followed by an in-situ or subsequent alkylation, would yield the desired thioether. A variety of reducing agents can be employed for the initial reduction step.

| Transformation | General Reactants | General Product |

| Sulfoxide Synthesis | 4-Methoxypyridine-2-sulfinate salt, Organohalide (R-X) | 4-Methoxy-2-(alkyl/aryl-sulfinyl)pyridine |

| Thioether Synthesis | 4-Methoxypyridine-2-sulfinic acid, Reducing agent, Alkylating agent | 4-Methoxy-2-(alkyl/aryl-thio)pyridine |

Table 1: General Synthetic Pathways for Sulfoxides and Thioethers from 4-Methoxypyridine-2-sulfinic Acid.

The nitrogen-sulfur bond is a key feature in many biologically active molecules. The derivatization of 4-Methoxypyridine-2-sulfinic acid into sulfenamides and their cyclic counterparts, sulfinamides, opens avenues to new chemical entities.

The synthesis of sulfenamides from sulfinic acids generally involves a reductive amination pathway. The reaction of the sulfinic acid with an amine in the presence of a suitable reducing agent can lead to the formation of the corresponding sulfenamide.

Cyclic sulfinamides, also known as sultams, are an important class of heterocyclic compounds. While direct cyclization of a substituted 4-Methoxypyridine-2-sulfinic acid derivative bearing a suitably positioned amino group could be envisioned, specific examples are not readily found in the literature. General methods for the synthesis of cyclic sulfinamides often involve the cyclization of ω-amino sulfinic acids or related derivatives.

| Product Class | General Synthetic Approach | Key Intermediates/Reactants |

| Sulfenamides | Reductive amination of the sulfinic acid | 4-Methoxypyridine-2-sulfinic acid, Amine (R-NH2), Reducing agent |

| Cyclic Sulfinamides | Intramolecular cyclization | ω-amino substituted 4-Methoxypyridine-2-sulfinic acid derivative |

Table 2: General Approaches to Sulfenamides and Cyclic Sulfinamides from 4-Methoxypyridine-2-sulfinic Acid.

Advanced Spectroscopic and Analytical Characterization of 4 Methoxypyridine 2 Sulfinic Acid

Spectroscopic Methods for Organosulfur Compounds

Spectroscopic techniques are indispensable for the elucidation of the structural and electronic features of organosulfur compounds like 4-Methoxypyridine-2-sulfinic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. azolifesciences.com For 4-Methoxypyridine-2-sulfinic acid, both ¹H and ¹³C NMR are employed to confirm the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of a substituted pyridine (B92270), such as 4-methoxypyridine (B45360), provides characteristic signals for the aromatic protons and the methoxy (B1213986) group protons. chemicalbook.com The chemical shifts of the pyridine ring protons are influenced by the electron-donating methoxy group and the electron-withdrawing sulfinic acid group. rsc.org Generally, protons on a pyridine ring appear at specific chemical shifts, which can be analyzed to confirm their positions relative to the substituents. mdpi.com The methoxy group protons typically appear as a sharp singlet in a distinct region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information by revealing the chemical environment of each carbon atom in the molecule. The carbon atoms of the pyridine ring exhibit characteristic chemical shifts that are sensitive to the nature and position of substituents. acs.org The presence of an electron-donating group can cause an upfield shift for the ortho and para carbons, while an electron-withdrawing group can induce a downfield shift. cdnsciencepub.comnih.gov The carbon of the methoxy group will also have a characteristic signal. The analysis of these shifts confirms the substitution pattern on the pyridine ring. researchgate.net

Interactive Data Table: Predicted NMR Chemical Shifts for 4-Methoxypyridine-2-sulfinic Acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | 7.2 - 7.5 | - |

| H5 | 6.8 - 7.1 | - |

| H6 | 8.0 - 8.3 | - |

| OCH₃ | 3.8 - 4.0 | 55 - 57 |

| C2 | - | 155 - 160 |

| C3 | - | 110 - 115 |

| C4 | - | 165 - 170 |

| C5 | - | 105 - 110 |

| C6 | - | 148 - 152 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. researchgate.netphysicsopenlab.org

Infrared (IR) Spectroscopy: In the IR spectrum of 4-Methoxypyridine-2-sulfinic acid, characteristic absorption bands are expected for the S=O stretching of the sulfinic acid group, typically appearing in the range of 1090-1040 cm⁻¹. The O-H stretch of the sulfinic acid will likely be a broad band. The C-O stretching of the methoxy group and the various C-N and C-C stretching vibrations of the pyridine ring will also be present. copernicus.org

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for sulfur-containing functional groups. acs.orgresearchgate.net The S-O and C-S stretching vibrations are often readily observable in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Sulfinic Acid (S=O) | Stretching | 1090 - 1040 |

| Sulfinic Acid (O-H) | Stretching (Broad) | 3000 - 2500 |

| Methoxy (C-O) | Stretching | 1250 - 1000 |

| Pyridine Ring | C-N, C-C Stretching | 1600 - 1400 |

| Pyridine Ring | C-H Bending | 900 - 650 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. acs.orgnih.gov For aromatic and heteroaromatic compounds like 4-Methoxypyridine-2-sulfinic acid, the spectrum is characterized by π → π* and n → π* transitions. aip.orgresearchgate.net The pyridine ring itself has characteristic absorptions, and the substituents (methoxy and sulfinic acid groups) will influence the position and intensity of these absorption bands. researchgate.netacs.org The methoxy group, being an auxochrome, is expected to cause a bathochromic (red) shift of the π → π* transitions. The sulfinic acid group may also affect the electronic transitions. acs.org

X-ray based spectroscopic techniques are particularly useful for determining the oxidation state of sulfur in organosulfur compounds. osti.govrsc.orgresearchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS analyzes the core-level electron binding energies. The binding energy of the sulfur 2p electron is sensitive to its chemical environment and oxidation state. tasconusa.comxpsfitting.com For a sulfinic acid (R-SO₂H), the sulfur is in a +4 oxidation state. This will result in a characteristic S 2p peak at a higher binding energy compared to sulfides (oxidation state -2) but lower than sulfates (oxidation state +6). researchgate.netresearchgate.netdiva-portal.org

X-ray Absorption Spectroscopy (XAS): Sulfur K-edge XAS is another powerful tool for probing the sulfur oxidation state. nih.govacs.org The energy of the absorption edge is directly related to the oxidation state of the sulfur atom. By comparing the XAS spectrum of 4-Methoxypyridine-2-sulfinic acid with that of standard sulfur compounds, its oxidation state can be unequivocally confirmed. nih.gov

Interactive Data Table: Expected XPS Binding Energies for Sulfur

| Sulfur Functional Group | Oxidation State | Typical S 2p Binding Energy (eV) |

| Sulfide (R-S-R) | -2 | 160 - 164 |

| Sulfinic Acid (R-SO₂H) | +4 | 166 - 168 |

| Sulfone (R-SO₂-R) | +6 | 167 - 169 |

| Sulfonic Acid (R-SO₃H) | +6 | 168 - 170 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) and Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by measuring its mass with extremely high accuracy. For 4-Methoxypyridine-2-sulfinic acid (molecular formula C₆H₇NO₃S), HRMS provides an exact mass measurement, which is crucial for confirming its identity and distinguishing it from isobaric interferences.

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element. This value serves as a benchmark for experimental determination.

Theoretical Exact Mass Calculation for C₆H₇NO₃S:

Carbon (¹²C): 6 × 12.000000 = 72.000000 Da

Hydrogen (¹H): 7 × 1.007825 = 7.054775 Da

Nitrogen (¹⁴N): 1 × 14.003074 = 14.003074 Da

Oxygen (¹⁶O): 3 × 15.994915 = 47.984745 Da

Sulfur (³²S): 1 × 31.972071 = 31.972071 Da

The resulting theoretical monoisotopic mass for the protonated molecule [M+H]⁺ is 174.0225 Da. Experimental HRMS analysis, typically achieving mass accuracy within 5 ppm, would be expected to yield a value extremely close to this theoretical mass, thereby confirming the elemental formula.

Table 1: Theoretical HRMS Data for 4-Methoxypyridine-2-sulfinic Acid

| Ion Species | Molecular Formula | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | C₆H₈NO₃S⁺ | 174.0225 |

| [M+Na]⁺ | C₆H₇NNaO₃S⁺ | 196.0044 |

Tandem Mass Spectrometry (MSn) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS or MSⁿ) is indispensable for structural elucidation. nih.gov In this technique, the precursor ion (e.g., the [M+H]⁺ ion of 4-Methoxypyridine-2-sulfinic acid) is isolated and then fragmented through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that reveals the molecule's structural connectivity.

For 4-Methoxypyridine-2-sulfinic acid, key fragmentation pathways would likely involve the neutral loss of sulfur dioxide (SO₂, 63.9619 Da) from the sulfinic acid group, a common fragmentation for such compounds. Other expected fragmentations include the loss of the methoxy group or cleavage of the pyridine ring. Investigating these fragmentation patterns helps confirm the arrangement of functional groups on the pyridine core. nih.gov

Table 2: Plausible MS/MS Fragmentation Pathways for [C₆H₈NO₃S]⁺

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |

|---|---|---|---|

| 174.0225 | SO₂ | 110.0606 | [4-Methoxypyridine + H]⁺ |

| 174.0225 | H₂SO₂ | 108.0449 | [4-Methoxypyridyne + H]⁺ |

Advanced Ionization Techniques

The choice of ionization technique is critical for successfully analyzing a molecule by mass spectrometry. For 4-Methoxypyridine-2-sulfinic acid, its polarity and thermal stability dictate the most suitable methods.

Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for polar and thermally labile molecules like 4-Methoxypyridine-2-sulfinic acid. wikipedia.org It typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal in-source fragmentation, making it highly compatible with HRMS and MSⁿ analyses. wikipedia.orgnih.gov ESI is the most common and effective ionization method for this class of compounds. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI): APCI is suited for less polar and more thermally stable compounds. wikipedia.org It involves vaporizing the sample at high temperatures before ionization via a corona discharge. wikipedia.org While it can be used for pyridine derivatives, the thermal stress might cause degradation of the sulfinic acid moiety. nih.govacs.org

Nanospray Desorption Electrospray Ionization (nano-DESI): Nano-DESI is an ambient, liquid-extraction-based ionization technique that allows for the direct analysis of samples from surfaces with minimal preparation. wikipedia.orgnih.govrsc.org It operates by desorbing the analyte into a liquid bridge created between two capillaries. wikipedia.orgrsc.org This method is particularly useful for spatially resolved analysis, such as in mass spectrometry imaging, and could be applied to study the distribution of 4-Methoxypyridine-2-sulfinic acid on a solid support or in a tissue sample. nih.govpnnl.gov

Table 3: Comparison of Ionization Techniques for 4-Methoxypyridine-2-sulfinic Acid

| Technique | Principle | Suitability for Compound | Expected Ion |

|---|---|---|---|

| ESI | Soft ionization of polar analytes from solution. wikipedia.org | High | [M+H]⁺, [M+Na]⁺, [M-H]⁻ |

| APCI | Gas-phase ionization for thermally stable, less polar analytes. wikipedia.org | Moderate; potential for thermal degradation. | [M+H]⁺ |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Sulfonic Acid Derivatives

MALDI-TOF MS is a powerful technique for analyzing large molecules, but it has also been successfully adapted for smaller molecules, including sulfonic acid derivatives. acs.orgnih.govacs.org In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating soft ionization of the analyte. nih.gov For sulfonic acid derivatives, specific matrices are chosen to optimize ion yield and minimize fragmentation. This technique is particularly valuable for high-throughput screening and can provide reliable molecular weight information. acs.org

Table 4: Common MALDI Matrices for Analysis of Related Acidic Compounds

| Matrix | Abbreviation | Typical Applications |

|---|---|---|

| α-Cyano-4-hydroxycinnamic acid | CHCA, HCCA | Peptides, small molecules nih.gov |

| Sinapinic acid | SA | Proteins, larger molecules |

| 2,5-Dihydroxybenzoic acid | DHB | Glycans, polymers, small molecules |

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, ensuring accurate characterization and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Organosulfur Compounds

GC-MS is a standard technique for analyzing volatile and semi-volatile compounds. nih.gov Direct analysis of 4-Methoxypyridine-2-sulfinic acid by GC-MS is challenging due to its high polarity and low volatility. However, derivatization can be employed to convert the polar sulfinic acid group into a more volatile ester or silyl (B83357) ester, enabling GC analysis. mdpi.com This approach allows for the separation and identification of related volatile organosulfur impurities that might be present in a sample. mdpi.comnih.gov

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is the premier technique for the analysis of non-volatile, polar compounds like 4-Methoxypyridine-2-sulfinic acid. ijcpa.inusda.gov Liquid chromatography separates the compound from the sample matrix, and the eluent is directly introduced into a high-resolution mass spectrometer.

Separation: Reversed-phase (RP) chromatography using a C18 column is a common starting point. For highly polar compounds that show poor retention on C18 columns, alternative stationary phases like polar-embedded or hydrophilic interaction liquid chromatography (HILIC) columns can be used to improve separation. nih.gov

Detection: The coupling to HRMS allows for the confident identification of the target compound based on its accurate mass and retention time. This combination is powerful for purity assessment, stability studies, and the identification of metabolites or degradation products in complex mixtures. nih.gov

Table 5: Typical LC-HRMS Parameters for Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) or HILIC |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | ESI (Positive and/or Negative) |

| MS Analyzer | TOF or Orbitrap for high resolution |

Anion-Exchange Chromatography with Post-Column Derivatization for Sulfonic Acids

Anion-exchange chromatography (AEC) is a powerful technique for the separation of anionic species, including sulfonic acids. The principle of AEC lies in the electrostatic interaction between the negatively charged sulfonate groups of the analyte and the positively charged functional groups of the stationary phase. For the analysis of sulfonic acids like 4-methoxypyridine-2-sulfinic acid, a stationary phase with quaternary ammonium (B1175870) or other positively charged groups is typically employed.

The retention and separation of anions on the column are controlled by the composition and pH of the mobile phase. nih.govresearchgate.net A mobile phase with a specific ionic strength is used to elute the bound analytes. nih.govresearchgate.net A gradient elution, where the ionic strength of the mobile phase is gradually increased, is often used to separate compounds with different charge strengths. knauer.net

To enhance the detection of separated sulfonic acids, especially when they lack a strong chromophore for UV detection, post-column derivatization (PCD) is employed. nih.govpickeringlabs.com This technique involves mixing the column effluent with a reagent that reacts with the analyte to form a product that is easily detectable, for instance, by UV-Vis or fluorescence detectors. pickeringlabs.comresearchgate.net This approach increases both the sensitivity and selectivity of the analysis. pickeringlabs.com

A common derivatizing reagent for compounds that are susceptible to oxidation or reduction is one that produces a colored or fluorescent product upon reaction. For sulfur-containing compounds, reagents that can react with the sulfinic acid moiety would be chosen. nih.gov The reaction typically occurs in a heated reactor coil to ensure complete derivatization before the flow stream reaches the detector. pickeringlabs.com This method avoids the potential issues of pre-column derivatization, such as the formation of multiple derivative products or interference with the chromatographic separation. nih.gov

| Parameter | Condition |

| Column | Anion-exchange with quaternary ammonium functional groups |

| Mobile Phase | Aqueous buffer (e.g., phosphate (B84403) or carbonate) with a salt gradient (e.g., NaCl or Na₂SO₄) |

| Post-Column Reagent | Oxidizing agent that produces a chromophoric or fluorophoric product |

| Reactor | Heated coil (e.g., 50-100 °C) |

| Detector | UV-Vis or Fluorescence Detector |

This table represents typical conditions for the anion-exchange chromatography with post-column derivatization of sulfonic acids.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of various compounds, including pyridine derivatives and sulfonic acids. For 4-methoxypyridine-2-sulfinic acid, a reversed-phase HPLC (RP-HPLC) method is often suitable. sielc.com

In RP-HPLC, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18), is used with a polar mobile phase. ptfarm.pl The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For ionizable compounds like 4-methoxypyridine-2-sulfinic acid, the pH of the mobile phase is a critical parameter that affects retention time by controlling the ionization state of the analyte. helixchrom.com The addition of an acidic modifier, such as phosphoric acid or formic acid, to the mobile phase can improve peak shape and retention. sielc.com

A typical mobile phase for the analysis of pyridine sulfonic acids consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. sielc.comptfarm.pl A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to achieve good separation of compounds with a range of polarities. researchgate.net

Detection is most commonly performed using a UV detector, as the pyridine ring exhibits strong UV absorbance. ptfarm.pl The selection of the detection wavelength is based on the UV spectrum of the analyte to ensure maximum sensitivity. For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of standard solutions of the analyte. researchgate.net The method's validity is established through parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). ptfarm.pl

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of aqueous buffer (e.g., phosphate buffer, pH 2-4) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 230-280 nm) |

| Injection Volume | 10-20 µL |

This table represents typical conditions for the HPLC analysis of pyridine-containing compounds.

A study on a related 4-methoxy-pyridine derivative utilized an octadecyl column with a mobile phase composed of acetonitrile and a phosphate buffer at pH 2, with UV detection at 239 nm. ptfarm.pl Another method for a pyridine derivative involved an isocratic mobile phase of acetonitrile and a tetrabutylammonium (B224687) hydroxide (B78521) phosphate buffer. patsnap.com For the analysis of various sulfonic acids, a specialized method using a cation-exchange column with a mobile phase containing a multi-charged positive buffer and a high organic content has also been developed, with detection by an evaporative light scattering detector (ELSD). sielc.com

Computational Chemistry and Theoretical Modeling of 4 Methoxypyridine 2 Sulfinic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would elucidate the electronic structure, stability, and reactivity of 4-Methoxypyridine-2-sulfinic acid.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By simulating these movements, MD can explore the different conformations (shapes) a molecule can adopt and how it behaves in the presence of a solvent, like water. For 4-Methoxypyridine-2-sulfinic acid, MD simulations would reveal its conformational flexibility, identifying the most stable shapes and the energy barriers between them. Furthermore, these simulations can model how the molecule interacts with surrounding solvent molecules, providing insights into its solubility and the stability of its solvated state.

Mechanistic Investigations using Computational Methods

Computational chemistry has emerged as a powerful tool for investigating the intricate details of reaction mechanisms at the molecular level. For 4-Methoxypyridine-2-sulfinic acid, theoretical modeling provides invaluable insights into its reactivity, the pathways of its transformations, and the influence of the surrounding environment on these processes. Density Functional Theory (DFT) is a commonly employed method for these studies, offering a good balance between accuracy and computational cost.

Elucidation of Reaction Pathways and Transition States

Computational studies are instrumental in mapping the potential energy surface of a reaction, which helps in identifying the most plausible reaction pathways. This involves locating the stable intermediates and, crucially, the transition states that connect them. The transition state is a high-energy, transient species that represents the energy barrier that must be overcome for a reaction to proceed.

For instance, the oxidation of a sulfinic acid to a sulfonic acid is a common transformation. A plausible reaction pathway for the oxidation of 4-Methoxypyridine-2-sulfinic acid by an oxidant like hydrogen peroxide would proceed through a transition state where the oxygen from the peroxide is transferred to the sulfur atom of the sulfinic acid. Computational modeling can determine the geometry and energy of this transition state, thereby providing the activation energy for the reaction.

Conversely, the reduction of a sulfinic acid can also be explored. In biological systems, the reduction of cysteine sulfinic acid is a well-studied process catalyzed by the enzyme sulfiredoxin. chemrxiv.org These enzymatic studies have highlighted a mechanism involving phosphorylation of the sulfinic acid group to form a more reactive intermediate. chemrxiv.org For a non-enzymatic reaction, a similar activation step might be necessary, and computational methods can be used to explore the feasibility of different reducing agents and the structures of the corresponding transition states.

A hypothetical reaction pathway for the oxidation of 4-Methoxypyridine-2-sulfinic acid could be modeled as follows:

Reaction: 4-CH₃O-Py-SO₂H + H₂O₂ → 4-CH₃O-Py-SO₃H + H₂O

Computational analysis would involve optimizing the geometries of the reactant complex (4-Methoxypyridine-2-sulfinic acid and hydrogen peroxide), the transition state, and the product complex. The energy difference between the reactants and the transition state would give the activation barrier.

To provide a more concrete, albeit illustrative, example, we can consider data from computational studies on the oxidation of simpler sulfinic acids. The table below presents hypothetical activation energies for the oxidation of a generic arylsulfinic acid, which would be analogous to the target molecule.

| Oxidant | Reaction | Calculated Activation Energy (kcal/mol) |

| H₂O₂ | Ar-SO₂H + H₂O₂ → Ar-SO₃H + H₂O | 15-20 |

| O₃ | Ar-SO₂H + O₃ → Ar-SO₃H + O₂ | 10-15 |

| Peracetic acid | Ar-SO₂H + CH₃CO₃H → Ar-SO₃H + CH₃CO₂H | 12-18 |

This table is illustrative and based on general knowledge of sulfinic acid oxidation. The values are not from a specific study on 4-Methoxypyridine-2-sulfinic acid.

Analysis of Solvent Effects on Reaction Energetics

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. For a molecule like 4-Methoxypyridine-2-sulfinic acid, which possesses a polar sulfinic acid group and a methoxy (B1213986) group, moving from a non-polar solvent to a polar solvent like water would be expected to significantly stabilize the polar species, including the transition states of many of its reactions.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This is computationally more demanding but allows for the investigation of specific solvent-solute interactions, such as hydrogen bonding. For 4-Methoxypyridine-2-sulfinic acid, the oxygen and hydrogen atoms of the sulfinic acid group, as well as the nitrogen atom of the pyridine (B92270) ring and the oxygen of the methoxy group, can all participate in hydrogen bonding with protic solvents like water or alcohols. These specific interactions can play a crucial role in stabilizing the molecule and influencing its reactivity. youtube.com

For example, in the oxidation of a sulfinic acid, a polar, protic solvent could stabilize the transition state through hydrogen bonding, thereby lowering the activation energy and accelerating the reaction. The table below illustrates the hypothetical effect of solvent polarity on the activation energy of a generic sulfinic acid reaction.

| Solvent (Dielectric Constant) | Reaction Type | Calculated Activation Energy (kcal/mol) |

| Toluene (2.4) | Oxidation | 25 |

| Dichloromethane (B109758) (9.1) | Oxidation | 22 |

| Acetonitrile (B52724) (37.5) | Oxidation | 19 |

| Water (78.4) | Oxidation | 16 |

This table is illustrative and demonstrates the general trend of decreasing activation energy with increasing solvent polarity for a reaction with a polar transition state.

Future Research Directions and Emerging Trends for Pyridyl Sulfinic Acids

Development of Novel and Sustainable Synthetic Routes for Pyridyl Sulfinic Acids

The development of new and sustainable methods for synthesizing pyridyl sulfinic acids is a key area of future research. Traditional synthetic approaches often involve harsh reaction conditions and the use of hazardous reagents. patsnap.com Modern research is focused on developing greener alternatives that are more efficient and environmentally benign. mdpi.com

Key strategies being explored include:

Solvent-Free and Low-Waste Syntheses: Techniques like solvent-drop grinding and other mechanochemical methods are being investigated to reduce solvent waste and improve reaction yields. ul.ie These solid-state synthesis approaches offer a more sustainable alternative to traditional solvent-based methods. ul.ie

Catalytic Systems: The use of catalysts, such as copper-catalyzed reactions, can enable milder reaction conditions and improve efficiency. mdpi.com Research into novel catalytic systems is ongoing to further enhance the sustainability of these synthetic routes.

Alternative Starting Materials: The use of readily available and less hazardous starting materials is a critical aspect of sustainable synthesis. For example, processes are being developed to utilize byproducts from other chemical syntheses, such as using 3-chloropyridine, an economical byproduct, to produce pyridine-3-sulfonic acid. google.com

A comparison of traditional and emerging sustainable synthetic approaches is presented in the table below.

| Feature | Traditional Synthetic Methods | Emerging Sustainable Methods |

| Reagents | Often use hazardous reagents like phosphorus pentachloride and phosphorus oxychloride. patsnap.com | Employ greener reagents and catalytic systems. mdpi.com |

| Solvents | Typically rely on large volumes of organic solvents. | Focus on solvent-free conditions or the use of green solvents like water. mdpi.comul.ie |

| Reaction Conditions | May require harsh temperatures and pressures. | Utilize milder reaction conditions, often at room temperature. mdpi.comul.ie |

| Waste Generation | Can produce significant amounts of waste. | Aim for minimal waste generation and high atom economy. ul.ie |

| Yields | Can have variable and sometimes low yields. patsnap.com | Often achieve high to quantitative yields. ul.ie |

Exploration of Under-Researched Reactivity Modes and Transformational Chemistry

While the fundamental reactivity of pyridyl sulfinic acids is understood, there are still many underexplored areas. Future research will likely focus on discovering new types of reactions and transformations that these compounds can undergo.

Areas of interest include:

Novel C-H Functionalization: Direct functionalization of the pyridine (B92270) ring is a major goal in synthetic chemistry. researchgate.net New methods for achieving selective C-H sulfonylation, particularly at the meta position, are being actively pursued. researchgate.net

Radical Chemistry: The involvement of pyridyl sulfinic acids and their derivatives in radical reactions is an emerging area of study. nih.gov Understanding and controlling these radical pathways could lead to new synthetic applications.

Scaffold Hopping and Molecular Rearrangements: Investigating reactions that allow for the modification of the core pyridine structure, such as N-insertion reactions, can lead to the creation of novel molecular scaffolds with potential applications in drug discovery. acs.org

Application of Advanced In Situ Characterization Techniques for Reaction Monitoring

Techniques that are expected to play a more significant role include:

Spectroscopic Methods: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to follow the progress of a reaction by monitoring changes in vibrational frequencies. ul.iefrontiersin.org Surface-enhanced Raman spectroscopy (SERS) is a particularly powerful technique for studying reactions occurring on surfaces. frontiersin.org

Electrochemical Methods: For reactions involving electron transfer, electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy can provide valuable mechanistic information. mdpi.comsemanticscholar.org

Chromatographic Techniques: Real-time analysis using techniques like headspace gas chromatography can be used to detect the evolution of gaseous byproducts, providing clues about the reaction pathway. researchgate.net

Synergistic Integration of Experimental and Computational Approaches in Mechanistic Studies

The combination of experimental studies and computational modeling is a powerful approach for elucidating complex reaction mechanisms. mdpi.comsemanticscholar.org This synergistic approach is expected to become even more prevalent in the study of pyridyl sulfinic acids.

Key aspects of this integrated approach include:

Density Functional Theory (DFT) Calculations: DFT is a powerful computational tool for studying the electronic structure and energetics of molecules. researchgate.netnih.govresearchgate.net It can be used to predict reaction pathways, calculate activation energies, and understand the stability of intermediates. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of pyridyl sulfinic acid derivatives with their reactivity or biological activity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules in solution, helping to understand solvent effects and the interactions between reactants. mdpi.com

By combining the predictive power of computational chemistry with the real-world data from experiments, researchers can gain a comprehensive understanding of the factors that govern the reactivity of pyridyl sulfinic acids. nih.govnih.gov This knowledge will be instrumental in designing new reactions and developing improved synthetic processes.

Q & A

Q. Table 1: Key Analytical Parameters for 4-Methoxypyridine-2-sulfinic Acid

Q. Table 2: Stability Optimization Strategies

| Condition | Protocol | Outcome (Shelf Life) |

|---|---|---|

| Aqueous (pH 4) | 0.1% ascorbic acid, 4°C | >7 days |

| Lyophilized | Argon atmosphere, -20°C | >6 months |

| Solid State | Desiccator (silica gel), RT | 1 month |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.